7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile
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Overview
Description
7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable nitrile in the presence of a brominating and chlorinating agent. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3H-benzimidazole-5-carbonitrile
- 7-bromo-3H-benzimidazole-5-carbonitrile
- 2-chloro-7-methyl-3H-benzimidazole-5-carbonitrile
Uniqueness
7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation can enhance its interaction with molecular targets and improve its efficacy in various applications .
Biological Activity
7-Bromo-2-chloro-3H-benzimidazole-5-carbonitrile is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This compound features a unique substitution pattern that enhances its potential as a therapeutic agent. The benzimidazole scaffold is known for its role in various pharmacological applications, including antimicrobial, antiviral, and anticancer activities.
The molecular formula of this compound is C_9H_5BrClN_3, with a molecular weight of approximately 256.52 g/mol. The presence of halogen atoms (bromine and chlorine) and a nitrile group contributes to its reactivity and biological efficacy.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Benzimidazole derivatives often act through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Many benzimidazoles inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.
- Induction of Apoptosis : Compounds like this compound may promote apoptosis in cancer cells by upregulating pro-apoptotic proteins and generating reactive oxygen species (ROS) .
- Antiviral Activity : Some studies suggest that benzimidazole derivatives can interfere with viral replication processes, making them potential candidates for antiviral therapies .
Anticancer Activity
Recent studies have shown that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated IC50 values below 10 µM against various cancer cell lines, including:
In particular, this compound has been investigated for its ability to induce apoptosis in tumor cells through mechanisms involving the activation of caspases and modulation of calcium signaling pathways.
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their broad-spectrum antimicrobial activity. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For example:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 4 | |
Escherichia coli | 8 | |
Pseudomonas aeruginosa | 16 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Antiviral Activity
The antiviral potential of benzimidazole derivatives has been explored in various studies. For instance, compounds related to this compound have shown effectiveness against viruses such as HIV and adenoviruses, indicating their role as potential antiviral agents .
Case Studies
- Anticancer Study : A study conducted on several benzimidazole derivatives revealed that compounds with halogen substitutions exhibited enhanced cytotoxicity against HePG2 liver cancer cells. The study highlighted the structure-activity relationship (SAR) where the presence of bromine at the 7-position significantly improved activity compared to unsubstituted analogs .
- Antimicrobial Research : In a comprehensive evaluation of various benzimidazole derivatives, researchers found that those containing halogen substituents displayed superior antibacterial properties against resistant strains of Staphylococcus aureus. The study concluded that these compounds could be developed further as effective antibiotics .
Properties
Molecular Formula |
C8H3BrClN3 |
---|---|
Molecular Weight |
256.48 g/mol |
IUPAC Name |
7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C8H3BrClN3/c9-5-1-4(3-11)2-6-7(5)13-8(10)12-6/h1-2H,(H,12,13) |
InChI Key |
VUQVTFGHBBMPLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)Br)C#N |
Origin of Product |
United States |
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